テリフルノミド

説明

テリフルノミドは、抗炎症作用と免疫調節作用を持つピリミジン合成阻害剤です。レフルノミドの活性代謝物であり、商品名オバジオで販売されています。テリフルノミドは主に、中枢神経系に影響を与える慢性自己免疫疾患である多発性硬化症の再発型を治療するために使用されます .

2. 製法

合成経路と反応条件: テリフルノミドの製法には、いくつかの段階があります。一般的な方法の1つは、酸結合剤の存在下で、シアノアセチルクロリドをパラトリフルオロメチルアニリンと反応させて、2-シアノ-N-(4-トリフルオロメチルフェニル)アセトアミドを生成することです。この中間体は、次にアセチルクロリドと酸結合剤と反応させてテリフルノミドが得られます .

工業生産方法: テリフルノミドの工業生産は、通常、メチルアセト酢酸をトリエチルオルトギ酸と縮合させて、エトキシメチレンメチルアセト酢酸を生成することから始まります。この化合物は、アザノールと環化して、5-メチルイソキサゾール-4-カルボン酸を生成し、次にオキシ塩化硫黄と反応させて対応するアシルクロリドを生成します。最後のステップは、パラトリフルオロメチルアニリンとの縮合と、それに続くアルカリ性条件下での開環によってテリフルノミドを得ることです .

科学的研究の応用

Teriflunomide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

テリフルノミドは、新規ピリミジン合成に必須のミトコンドリア酵素であるジヒドロオロテートデヒドロゲナーゼを選択的かつ可逆的に阻害することによって効果を発揮します。この阻害は、細胞死を引き起こすことなく、活性化されたTリンパ球とBリンパ球の増殖を抑制することにつながります。リンパ球増殖の抑制は、多発性硬化症における免疫調節作用と抗炎症作用の原因であると考えられています .

類似化合物:

レフルノミド: テリフルノミドの母体化合物であり、免疫調節薬としても使用されます。

インターフェロンベータ-1a (アボネックス): 多発性硬化症の治療に使用される別の薬剤ですが、作用機序は異なります。

グラチラマー酢酸塩 (コパキソン): 多発性硬化症の再発型を治療するために使用され、免疫応答を調節することによって作用します.

テリフルノミドの独自性: テリフルノミドは、ジヒドロオロテートデヒドロゲナーゼを選択的に阻害するという点でユニークであり、リンパ球増殖を標的に抑制します。他の免疫調節薬とは異なり、テリフルノミドは有意な免疫抑制を引き起こさないため、多発性硬化症の長期治療においてより安全な選択肢となります .

生化学分析

Biochemical Properties

Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.

Cellular Effects

Teriflunomide has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .

Molecular Mechanism

The molecular mechanism of Teriflunomide involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, Teriflunomide reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, Teriflunomide has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of Teriflunomide .

Dosage Effects in Animal Models

In animal models, different dosages of Teriflunomide have shown varying effects. For instance, in mice, Teriflunomide at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .

Metabolic Pathways

Teriflunomide is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of teriflunomide involves several steps. One common method includes the reaction of cyano acetyl chloride with para-trifluoromethylaniline in the presence of an acid-binding agent to form 2-cyano-N-(4-trifluoromethyl-phenyl)-acetamide. This intermediate is then reacted with acetyl chloride and an acid-binding agent to yield teriflunomide .

Industrial Production Methods: Industrial production of teriflunomide typically involves the condensation of methyl acetoacetate with triethyl orthoformate to generate ethoxy methylene methyl acetoacetate. This compound undergoes cyclization with azanol to form 5-methyl isoxazole-4-formic acid, which is then reacted with sulfur oxychloride to produce the corresponding acyl chloride. The final step involves condensation with para-trifluoromethylaniline and subsequent ring-opening under alkaline conditions to obtain teriflunomide .

化学反応の分析

反応の種類: テリフルノミドは、加水分解、酸化、N-アセチル化、硫酸抱合など、さまざまな化学反応を起こします .

一般的な試薬と条件:

加水分解: 通常、酸性または塩基性条件下で行われ、微量代謝物の生成につながります。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

N-アセチル化: 酢酸無水物またはアセチルクロリドを塩基の存在下で使用します。

硫酸抱合: 硫酸または硫酸供与体を使用します.

主な生成物: これらの反応から生成される主な生成物には、加水分解、酸化、N-アセチル化、硫酸抱合によって生じるさまざまな微量代謝物が含まれます .

4. 科学研究への応用

テリフルノミドは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。

化学: ピリミジン合成阻害とその細胞プロセスへの影響を研究するためのモデル化合物として使用されます。

生物学: リンパ球やミクログリアなどのさまざまな細胞タイプに対する免疫調節効果について調査されています.

類似化合物との比較

Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.

Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.

Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.

Uniqueness of Teriflunomide: Teriflunomide is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, teriflunomide does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .

生物活性

Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of teriflunomide extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.

1. Immunomodulatory Effects

Teriflunomide's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, teriflunomide decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.

2. Antitumor Activity

Research has shown that teriflunomide exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:

- Cell Cycle Regulation : Teriflunomide causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .

- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .

- Inhibition of Invasion : Teriflunomide reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .

Clinical Efficacy in Multiple Sclerosis

Teriflunomide has been evaluated in several clinical trials for its efficacy in treating MS:

- Phase II Study : In a randomized, double-blind study involving 179 patients, teriflunomide significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .

- Long-term Studies : A long-term extension study demonstrated that teriflunomide maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to teriflunomide experienced a significant drop in ARR after starting treatment.

Safety Profile

Teriflunomide is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.

Tables Summarizing Key Findings

| Study Type | Population Size | Key Findings | Statistical Significance |

|---|---|---|---|

| Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |

| Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |

| Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |

Case Studies

Case Study on Antitumor Activity

In a study investigating TNBC cell lines treated with teriflunomide, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .

Clinical Case on MS Treatment

In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), teriflunomide was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.

特性

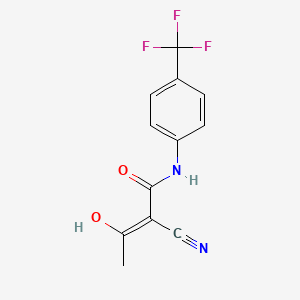

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893457 | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in DMSO (practically insoluble in water). | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

163451-81-8, 108605-62-5 | |

| Record name | Teriflunomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teriflunomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teriflunomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIFLUNOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。